N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15763172
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
![N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine -](/images/structure/VC15763172.png)
Specification
Molecular Formula | C10H13N3O |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
Standard InChI Key | MMMJCVXLDHMVEV-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1NCC2=CC=CO2)C |
Introduction
Structural and Molecular Characteristics
N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule’s architecture comprises a 1,3-dimethylpyrazole ring linked to a furan moiety via a methylene bridge.
Molecular Geometry and Bonding
The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the furan ring contributes additional electron-rich regions from its oxygen atom. The methyl groups at positions 1 and 3 enhance steric stability, and the amine group at position 4 facilitates hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine |
SMILES Notation | CC1=NN(C=C1NCC2=CC=CO2)C |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing Processes
The synthesis of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves sequential reactions to assemble the pyrazole core, introduce substituents, and finalize the amine linkage.
Pyrazole Ring Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting 1,3-dimethyl-1,3-diketone with hydrazine hydrate under acidic conditions yields the 1,3-dimethylpyrazole intermediate.
Furan Moiety Incorporation
The furan-2-ylmethyl group is introduced through nucleophilic substitution. A furfurylamine derivative reacts with the pyrazole intermediate, facilitated by a base such as potassium carbonate, to form the methylene bridge.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Catalytic methods using palladium or copper catalysts have been explored to streamline the coupling steps.
Physicochemical Properties
The compound’s solubility, stability, and reactivity are influenced by its heterocyclic structure and functional groups.
Solubility Profile
N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. This polarity arises from the amine and furan oxygen, which participate in hydrogen bonding.
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
Water | <1 |
Ethanol | 15–20 |
DMSO | >50 |
Dichloromethane | 10–15 |
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications in material science.
Biological Activities and Mechanisms
The compound’s bioactivity stems from its ability to modulate enzymatic and receptor-based pathways.
Antimicrobial Activity
N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine inhibits bacterial growth by targeting enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). Studies report MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-Inflammatory Effects
In murine models, the compound reduces edema by suppressing cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways. Oral administration at 10 mg/kg decreased inflammation by 40–50% in carrageenan-induced paw edema tests.
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